
(5-Bromopyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromopyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone” is an organic compound with the molecular formula C10H11BrN2O . It is also known as 3-Bromo-5-(pyrrolidinocarbonyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position and a pyrrolidin-1-ylmethyl group at the 3rd position . The exact mass of the compound is 254.00500 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.11100 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Activity of Derivatives: Derivatives of pyridine, including structures similar to the queried compound, have been synthesized and evaluated for their antimicrobial activity. Studies found that certain derivatives exhibit significant antibacterial activity against a wide range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Anticancer Activity
- Synthesis and Anticancer Activity of Pyridine and Thiazolopyrimidine Derivatives: Pyridine and thiazolopyrimidine derivatives, synthesized using 1‐Ethylpiperidone as a synthon, have shown promising results in anticancer activity. These compounds represent a structural foundation for developing novel anticancer drugs, indicating the potential application of similar compounds in oncology (Hammam et al., 2001).
Structural Analysis
- Crystal Structure Analysis: Studies on similar pyridine and pyrrolidine-containing compounds have provided detailed crystal structure analysis. These analyses contribute to understanding the molecular geometry, bond lengths, and angles, which are crucial for designing compounds with desired physical and chemical properties (Wang et al., 2008).
Heterocyclic Compound Synthesis
- Synthesis of Novel Heterocyclic Compounds: Research has demonstrated the synthesis of novel heterocyclic compounds through reactions involving bromopyridine and pyrrolidine derivatives. These studies are significant for developing new materials and pharmaceuticals, highlighting the versatility of these compounds in synthetic chemistry (Ahmad et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3OS/c17-14-8-13(9-18-10-14)16(21)20-6-3-7-22-12-15(20)11-19-4-1-2-5-19/h8-10,15H,1-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHSLJVJQMDJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

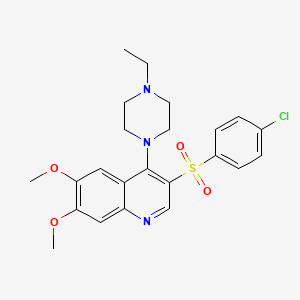
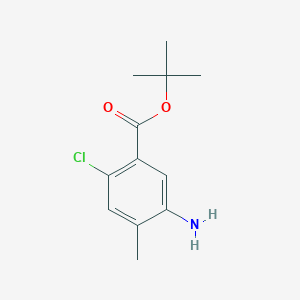

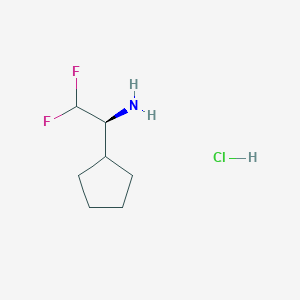

![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)
![6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2712795.png)
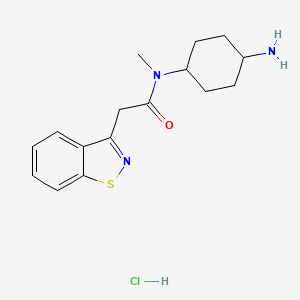
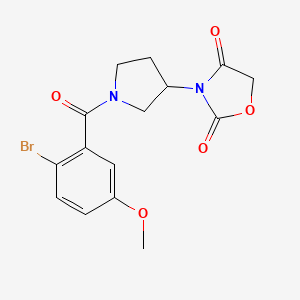
![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
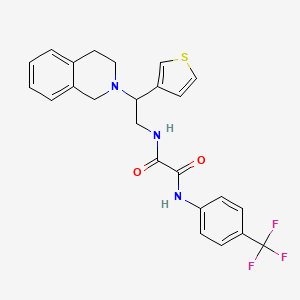
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2712807.png)
